molecular formula C16H26BO5P B13702215 2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester

2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester

Cat. No.: B13702215
M. Wt: 340.2 g/mol
InChI Key: XZISRIHBTZYPRX-UHFFFAOYSA-N
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Description

2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester is a versatile organoboron compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. The presence of both boronic acid and pinacol ester functionalities in the molecule makes it a highly reactive and useful intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a suitable catalyst. One common method is to use a palladium catalyst in a Suzuki–Miyaura coupling reaction. The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, boronate esters, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various metal catalysts. In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the pinacol ester group enhances the stability and reactivity of the boronic acid moiety, making the compound highly effective in these reactions .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 2-Ethoxycarbonylphenylboronic Acid Pinacol Ester
  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

Uniqueness

2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester is unique due to the presence of the diethoxyphosphoryl group, which imparts additional reactivity and versatility compared to other boronic esters. This makes it particularly useful in complex organic synthesis and in the development of novel materials and pharmaceuticals .

Properties

Molecular Formula

C16H26BO5P

Molecular Weight

340.2 g/mol

IUPAC Name

2-(2-diethoxyphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H26BO5P/c1-7-19-23(18,20-8-2)14-12-10-9-11-13(14)17-21-15(3,4)16(5,6)22-17/h9-12H,7-8H2,1-6H3

InChI Key

XZISRIHBTZYPRX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2P(=O)(OCC)OCC

Origin of Product

United States

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